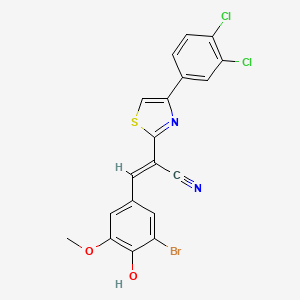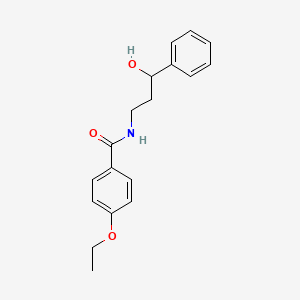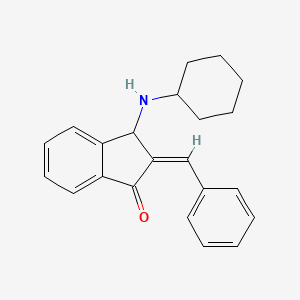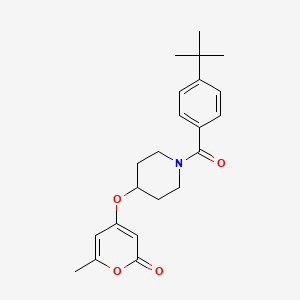![molecular formula C19H15NO3S B2396084 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone CAS No. 317833-17-3](/img/structure/B2396084.png)
3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone (hereafter referred to as “3a,11c”) is a synthetic compound that has been studied for its potential applications in the field of scientific research. 3a,11c has been found to have a variety of biochemical and physiological effects, and its use for laboratory experiments has been explored.
Wissenschaftliche Forschungsanwendungen
3a,11c has been studied for its potential applications in scientific research. Its biochemical and physiological effects have been explored, and it has been found to have a variety of potential applications. 3a,11c has been used in the study of the effects of oxidative stress, as well as in the study of the role of reactive oxygen species in the regulation of cell signaling. Additionally, 3a,11c has been used in the study of the effects of inflammation on the body, as well as in the study of the role of inflammation in the development of certain diseases.
Wirkmechanismus
The mechanism of action of 3a,11c is not yet fully understood. However, it is believed that 3a,11c may act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress. Additionally, 3a,11c may act as an anti-inflammatory, reducing inflammation and its associated symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3a,11c have been studied in a variety of organisms. In mammals, 3a,11c has been found to have anti-inflammatory effects, reducing inflammation and its associated symptoms. Additionally, 3a,11c has been found to have antioxidant effects, reducing oxidative stress and its associated symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3a,11c for laboratory experiments has a variety of advantages and limitations. One advantage is that 3a,11c is a synthetic compound, meaning that it can be easily synthesized in the laboratory. Additionally, 3a,11c has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientific research. However, there are also some limitations to the use of 3a,11c for laboratory experiments. For example, the mechanism of action of 3a,11c is not yet fully understood, and further research is needed to fully understand its effects. Additionally, 3a,11c is a synthetic compound, and its use in laboratory experiments may be limited by its availability.
Zukünftige Richtungen
There are a number of potential future directions for the study of 3a,11c. One potential direction is to further explore the mechanism of action of 3a,11c and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 3a,11c in the field of scientific research. Additionally, further research could be conducted to explore the potential advantages and limitations of using 3a,11c for laboratory experiments. Finally, further research could be conducted to explore the potential for synthesizing 3a,11c in larger quantities.
Synthesemethoden
3a,11c is a synthetic compound that can be synthesized through a multi-step process. The synthesis begins with the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base. This reaction yields the intermediate 3-hydroxy-4-methoxy-2-thiophenecarboxaldehyde, which is then reacted with isatoic anhydride to form the desired compound. The full details of the synthesis method can be found in the scientific literature.
Eigenschaften
IUPAC Name |
[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-19(16-6-3-9-24-16)20-18-13(11-23-20)10-22-15-8-7-12-4-1-2-5-14(12)17(15)18/h1-9,13,18H,10-11H2/t13-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQUETXCQXMWSO-SCLBCKFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid](/img/structure/B2396003.png)
![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide](/img/structure/B2396004.png)



![1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B2396011.png)





![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2396020.png)
![(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2396021.png)
